RH 3421

Beschreibung

Eigenschaften

CAS-Nummer |

99832-61-8 |

|---|---|

Molekularformel |

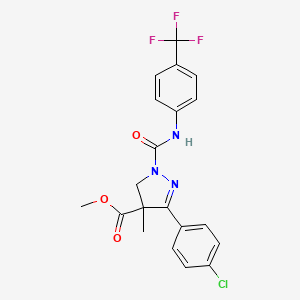

C20H17ClF3N3O3 |

Molekulargewicht |

439.8 g/mol |

IUPAC-Name |

methyl 5-(4-chlorophenyl)-4-methyl-2-[[4-(trifluoromethyl)phenyl]carbamoyl]-3H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C20H17ClF3N3O3/c1-19(17(28)30-2)11-27(26-16(19)12-3-7-14(21)8-4-12)18(29)25-15-9-5-13(6-10-15)20(22,23)24/h3-10H,11H2,1-2H3,(H,25,29) |

InChI-Schlüssel |

NWYXCHPAIGQKNN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CN(N=C1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

RH 3421; RH-3421; RH3421; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

RH-3421: A Technical Overview of its Mechanism of Action as a Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

RH-3421 is a potent insecticidal dihydropyrazole that exerts its primary neurotoxic effects through the state-dependent blockade of voltage-gated sodium channels (VGSCs). This technical guide synthesizes the available scientific literature to provide an in-depth understanding of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions. Evidence also suggests a secondary activity on voltage-sensitive calcium channels.

Primary Mechanism of Action: State-Dependent Inhibition of Voltage-Gated Sodium Channels

RH-3421 functions as an inhibitor of sodium channel-specific sodium uptake.[1] Its principal mechanism involves a voltage-dependent and state-dependent blockade of VGSCs, which are crucial for the initiation and propagation of action potentials in neurons.[2][3]

Preferential Binding to the Slow-Inactivated State

Unlike some channel blockers, RH-3421 exhibits a pronounced affinity for the slow-inactivated state of the sodium channel.[4][5] The block is more pronounced at depolarized membrane potentials, a condition that favors the slow-inactivated conformation of the channel.[3][4] Conversely, hyperpolarization of the membrane can alleviate the block.[2][3] This state-dependent binding leads to a hyperpolarizing shift in the voltage dependence of slow inactivation.[4]

Allosteric Interaction and Binding Site

Studies involving the displacement of radiolabeled batrachotoxin ([³H]-BTX-B) indicate that RH-3421 binds to a site within the sodium channel pore.[5] It noncompetitively displaces BTX-B by increasing its dissociation rate, a characteristic shared with local anesthetics, anticonvulsants, and Class I antiarrhythmics, suggesting a common binding site.[3][5]

Physiological Consequences in Insects

The blockade of sodium channels, particularly in sensory nerves, leads to a disruption of nerve impulse generation.[2] This manifests in poisoned insects as a predictable sequence of symptoms: initial incoordination and loss of postural control, followed by prostration and violent tremors.[2][3] Ultimately, a state of paralysis ensues, although the insects may still exhibit tremors upon physical disturbance.[2]

Secondary Mechanism of Action: Inhibition of Voltage-Sensitive Calcium Channels

In addition to its primary action on sodium channels, RH-3421 has been shown to inhibit voltage-sensitive calcium channels (VSCCs) in mammalian nerve endings.[6] It inhibits depolarization-stimulated increases in free cytoplasmic Ca²⁺ and the uptake of ⁴⁵Ca²⁺ in synaptosomes.[6] This effect is observed with both potassium- and veratridine-induced depolarization.[6]

Quantitative Data

The following tables summarize the reported inhibitory concentrations of RH-3421 against various channel targets.

| Target | Assay | Preparation | IC₅₀ | Reference |

| Sodium Channels | [³H]-BTX-B Displacement | Rat Brain | 270 nM | [5] |

| Sodium Channels | Voltage Clamp (binding to slow-inactivated state) | Crayfish Giant Axons | 680 nM | [5] |

| Calcium Channels | Veratridine-induced Ca²⁺ rise | Mammalian Synaptosomes | 0.2 µM | [6] |

| Calcium Channels | K⁺-induced Ca²⁺ rise | Mammalian Synaptosomes | 1 µM | [6] |

| Calcium Channels | K⁺-stimulated ⁴⁵Ca²⁺ uptake | Mammalian Synaptosomes | 11 µM | [6] |

Signaling Pathways and Logical Relationships

Caption: Primary mechanism of action of RH-3421 on voltage-gated sodium channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. Ion Channels as Targets for Insecticides | Annual Reviews [annualreviews.org]

- 4. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RH-3421, a potent dihydropyrazole insecticide, inhibits depolarization-stimulated rises in free [Ca2+] and 45Ca2+ uptake in mammalian synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

RH 3421: A Comprehensive Technical Guide to its Function as a Neuronal Sodium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RH 3421, an insecticidal dihydropyrazole, has been identified as a potent inhibitor of voltage-gated sodium channels in neurons. This technical guide provides a detailed overview of the core mechanisms, quantitative data, and experimental protocols associated with the action of this compound. The information is intended to serve as a foundational resource for researchers and professionals involved in neuroscience and drug development.

Introduction to this compound

This compound is a dihydropyrazole compound initially developed as an insecticide.[1] Its neurotoxic effects in insects are primarily mediated through the disruption of normal nerve impulse propagation by blocking sodium channels. Subsequent research has elucidated its specific interactions with mammalian neuronal sodium channels, making it a valuable tool for studying channel function and a potential lead compound for therapeutic development. This document will focus on the characterization of this compound as a sodium channel inhibitor in mammalian neurons.

Mechanism of Action

This compound exerts its inhibitory effect on voltage-gated sodium channels, particularly the tetrodotoxin-resistant (TTX-R) subtypes found in dorsal root ganglion (DRG) neurons.[2] The primary mechanism of action involves a state-dependent block of the sodium channel, with a higher affinity for the inactivated state over the resting state.[2]

State-Dependent Inhibition

Voltage-gated sodium channels cycle through three main conformational states: resting, open, and inactivated. This compound demonstrates a preferential binding to the inactivated state of the channel.[2] This is evidenced by the observation that in the presence of this compound, both the fast and slow steady-state inactivation curves of the sodium channel are shifted in the hyperpolarizing direction.[2] This shift indicates that the compound stabilizes the inactivated state, thereby reducing the number of channels available to open upon depolarization. The binding to the resting state also contributes to the overall block.[2]

Effects on Channel Gating

While this compound significantly impacts channel inactivation, it does not appear to alter the voltage-dependence of channel activation. The sodium conductance-voltage curve is not shifted along the voltage axis in the presence of the compound.[2] This suggests that this compound does not interfere with the initial opening of the channel in response to membrane depolarization but rather enhances the subsequent inactivation process.

Quantitative Data

The inhibitory potency of this compound has been quantified in various experimental preparations. The following tables summarize the key findings.

Table 1: Inhibitory Concentration (IC50) of this compound on Sodium Currents

| Preparation | Channel Type | IC50 | Application Time | Reference |

| Rat Dorsal Root Ganglion (DRG) Neurons | Tetrodotoxin-Resistant (TTX-R) | 0.7 µM | 10 minutes | [2] |

Table 2: Inhibitory Concentration (IC50) of this compound on Depolarization-Induced Calcium Influx

| Preparation | Stimulus | Effect | IC50 | Reference |

| Mammalian Synaptosomes | Veratridine | Inhibition of free Ca2+ rise | 0.2 µM | [3] |

| Mammalian Synaptosomes | K+ | Inhibition of free Ca2+ rise | 1 µM | [3] |

| Mammalian Synaptosomes | K+ | Inhibition of 45Ca2+ uptake | 11 µM | [3] |

Experimental Protocols

The following section details the methodologies used in the key experiments to characterize the effects of this compound.

Whole-Cell Patch Clamp Electrophysiology

This technique was employed to directly measure the effect of this compound on voltage-gated sodium currents in isolated neurons.[2]

Objective: To determine the IC50 of this compound for sodium channel inhibition and to assess its effects on channel gating properties.

Cell Preparation:

-

Dorsal root ganglia were dissected from neonatal rats.

-

The ganglia were enzymatically dissociated using a combination of collagenase and dispase to obtain a single-cell suspension of neurons.

-

The isolated neurons were plated on collagen-coated glass coverslips and maintained in a culture medium.

Electrophysiological Recording:

-

Coverslips with adherent neurons were transferred to a recording chamber on the stage of an inverted microscope.

-

The external solution (bath) contained (in mM): NaCl, Choline-Cl, TEA-Cl, CaCl2, MgCl2, CdCl2, HEPES, and glucose, with the pH adjusted to 7.4. The specific concentrations would be optimized to isolate sodium currents.

-

Patch pipettes were fabricated from borosilicate glass and filled with an internal solution containing (in mM): CsF, CsCl, NaCl, EGTA, HEPES, and ATP, with the pH adjusted to 7.2. Cesium was used to block potassium channels.

-

The whole-cell configuration of the patch-clamp technique was established.

-

Voltage-clamp protocols were applied to elicit sodium currents. A typical protocol would involve holding the membrane potential at a hyperpolarized level (e.g., -100 mV) and then stepping to a range of depolarized potentials (e.g., -80 mV to +40 mV).

-

This compound was applied to the bath at various concentrations (e.g., 10 nM to 1 µM).

Data Analysis:

-

The peak sodium current amplitude at each test potential was measured before and after the application of this compound.

-

Dose-response curves were constructed by plotting the percentage of current inhibition as a function of the this compound concentration.

-

The IC50 value was determined by fitting the dose-response curve with a Hill equation.

-

Conductance-voltage and steady-state inactivation curves were generated and analyzed to assess the effects on channel gating.

Synaptosome Preparation and Calcium Influx Assay

This assay was used to investigate the effect of this compound on depolarization-induced calcium entry in nerve terminals.[3]

Objective: To determine the IC50 of this compound for the inhibition of voltage-sensitive calcium channel-mediated calcium influx.

Synaptosome Preparation:

-

Brain tissue (e.g., mouse brain) was homogenized in a buffered sucrose solution.

-

The homogenate was subjected to differential centrifugation to isolate the synaptosomal fraction, which is enriched in nerve terminals.

Calcium Influx Measurement:

-

Synaptosomes were pre-incubated with a fluorescent calcium indicator (e.g., Fura-2 AM) or with radioactive 45Ca2+.

-

The synaptosomes were then exposed to various concentrations of this compound.

-

Depolarization was induced by the addition of a high concentration of potassium chloride (K+) or a sodium channel activator like veratridine.

-

Changes in intracellular free calcium concentration were measured using a fluorometer (for Fura-2) or by scintillation counting (for 45Ca2+).

Data Analysis:

-

The increase in intracellular calcium upon depolarization was quantified in the presence and absence of this compound.

-

Dose-response curves were generated, and IC50 values were calculated.

Summary and Future Directions

This compound is a valuable pharmacological tool for the study of voltage-gated sodium channels. Its state-dependent inhibitory mechanism, with a preference for the inactivated state, provides a specific mode of action that can be exploited in research. The quantitative data on its potency and the detailed experimental protocols outlined in this guide offer a solid foundation for further investigation.

Future research could focus on:

-

Elucidating the precise binding site of this compound on the sodium channel alpha subunit.

-

Investigating the subtype selectivity of this compound among different neuronal and cardiac sodium channels.

-

Exploring the potential therapeutic applications of this compound derivatives in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.

While a clinical trial for a compound designated "R3421" for psoriasis has been noted, its relationship to the insecticidal compound this compound and its mechanism of action in that context remain to be clarified.[4] The focus of this guide remains on its well-documented role as a neuronal sodium channel inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modulation of tetrodotoxin-resistant sodium channels by dihydropyrazole insecticide RH-3421 in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RH-3421, a potent dihydropyrazole insecticide, inhibits depolarization-stimulated rises in free [Ca2+] and 45Ca2+ uptake in mammalian synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery of RH-3421: A Technical Guide to a Novel Dihydropyrazole Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH-3421 is a potent dihydropyrazole insecticide that emerged from research focused on novel modes of action for insect control. Developed by Rohm and Haas Company, this compound exhibits significant activity by targeting the nervous system of insects. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to RH-3421, intended to serve as a comprehensive resource for researchers in the field of insecticide discovery and development.

Core Discovery and Synthesis

While the specific historical narrative of the initial discovery of RH-3421 by Rohm and Haas is not extensively publicly documented, the development of dihydropyrazole insecticides was part of a broader effort in the agrochemical industry to identify new chemical classes with unique modes of action to combat growing insecticide resistance. The general synthetic approach to dihydropyrazole derivatives often involves the cyclocondensation of an α,β-unsaturated ketone or aldehyde with a hydrazine derivative.

A plausible synthetic route to N-(4-cyanophenyl)-3,4-dihydro-1H-pyrazole-1-carboxamide (RH-3421) would involve the reaction of acrolein with hydrazine to form the dihydropyrazole ring, followed by reaction with 4-cyanophenyl isocyanate.

Mechanism of Action

RH-3421 primarily acts as a modulator of voltage-gated ion channels in the insect nervous system, leading to hyperexcitation, paralysis, and eventual death. Key molecular targets include:

-

Voltage-Gated Sodium Channels: RH-3421 has been shown to interfere with the normal function of voltage-gated sodium channels. It appears to bind to a site on the channel, causing a modification of its gating properties. Specifically, studies on rat dorsal root ganglion neurons have shown that RH-3421 blocks sodium currents in a time- and dose-dependent manner. It shifts the steady-state inactivation curves in the hyperpolarizing direction, indicating a higher affinity for the inactivated state of the channel. This disruption of sodium channel function leads to a block of action potentials.

-

Voltage-Gated Calcium Channels: In addition to its effects on sodium channels, RH-3421 also inhibits voltage-sensitive calcium channels.[1] In mammalian synaptosomes, it has been demonstrated to inhibit depolarization-stimulated rises in free intracellular calcium and the uptake of 45Ca2+.[1] This suggests that RH-3421 can disrupt neurotransmitter release and other calcium-dependent signaling processes in nerve endings.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various experimental studies on RH-3421.

| Parameter | Value | Species/System | Experimental Condition |

| Sodium Channel Blockade | |||

| IC50 | 0.7 µM | Rat Dorsal Root Ganglion Neurons | 10 min application |

| Calcium Channel Inhibition | |||

| IC50 (Veratridine-induced Ca2+ rise) | 0.2 µM | Mammalian Synaptosomes | |

| IC50 (K+-induced Ca2+ rise) | 1 µM | Mammalian Synaptosomes | |

| IC50 (K+-stimulated 45Ca2+ uptake) | 11 µM | Mammalian Synaptosomes |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Analysis

This protocol is a generalized procedure for assessing the effect of RH-3421 on voltage-gated sodium channels in isolated neurons.

1. Cell Preparation:

- Isolate dorsal root ganglion (DRG) neurons from neonatal rats.

- Dissociate the ganglia using enzymatic digestion (e.g., collagenase and dispase).

- Plate the isolated neurons on glass coverslips coated with a substrate to promote adherence (e.g., poly-L-lysine).

- Maintain the cells in a suitable culture medium and incubate at 37°C in a humidified atmosphere of 5% CO2.

2. Electrophysiological Recording:

- Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.

- Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

- The internal solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2.

- Establish a gigaohm seal between the pipette tip and the cell membrane.

- Rupture the cell membrane to achieve the whole-cell configuration.

- Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software.

- Apply voltage protocols to elicit sodium currents (e.g., holding potential of -80 mV, with depolarizing steps to various test potentials).

3. Compound Application:

- Prepare stock solutions of RH-3421 in a suitable solvent (e.g., DMSO).

- Dilute the stock solution to the desired final concentrations in the external solution.

- Apply the compound-containing solution to the recording chamber via the perfusion system.

- Record sodium currents before, during, and after the application of RH-3421 to determine its effects.

Synaptosome Preparation and 45Ca2+ Uptake Assay

This protocol outlines a method for preparing synaptosomes and measuring the effect of RH-3421 on depolarization-induced calcium uptake.

1. Synaptosome Preparation:

- Homogenize brain tissue (e.g., mouse or rat cortex) in a buffered sucrose solution (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

- Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

- Resuspend the pellet in a physiological buffer.

2. 45Ca2+ Uptake Assay:

- Pre-incubate aliquots of the synaptosomal suspension with various concentrations of RH-3421 or vehicle control.

- Initiate calcium uptake by adding a depolarizing stimulus (e.g., high concentration of KCl) in the presence of 45Ca2+.

- Terminate the uptake after a short incubation period (e.g., 15-30 seconds) by rapid filtration through glass fiber filters.

- Wash the filters rapidly with a cold buffer to remove extracellular 45Ca2+.

- Measure the amount of 45Ca2+ retained on the filters using a scintillation counter.

- Determine the IC50 value for RH-3421 by plotting the inhibition of 45Ca2+ uptake as a function of compound concentration.

Visualizations

Caption: Signaling pathway of RH-3421 in an insect neuron.

Caption: A generalized experimental workflow for insecticide discovery.

References

The Inhibitory Effect of RH-3421 on Voltage-Sensitive Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RH-3421, a dihydropyrazole insecticide, has been identified as an inhibitor of voltage-sensitive calcium channels (VSCCs) in mammalian nerve endings. This technical guide provides a comprehensive overview of the current understanding of RH-3421's effects on these critical channels. It summarizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams of the proposed mechanisms and workflows to facilitate further research and drug development efforts. While the primary mode of action for RH-3421 appears to be the inhibition of voltage-gated sodium channels, its impact on calcium influx warrants detailed investigation for a complete toxicological and pharmacological profile.

Introduction to Voltage-Sensitive Calcium Channels

Voltage-sensitive calcium channels are integral membrane proteins that mediate the influx of calcium ions into cells in response to membrane depolarization.[1][2] This calcium influx is a fundamental signaling mechanism that triggers a wide array of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.[3][4] VSCCs are classified into several subtypes, including L-type, N-type, P/Q-type, and T-type, each with distinct physiological roles, pharmacological properties, and tissue distribution.[5][6][7] The disruption of VSCC function by xenobiotics can have profound effects on neuronal and muscular function.

RH-3421: An Overview

RH-3421 is a potent insecticide belonging to the dihydropyrazole class. Its primary insecticidal activity is attributed to the blockage of voltage-gated sodium channels.[8][9] However, research has also demonstrated its ability to inhibit depolarization-stimulated calcium uptake in mammalian synaptosomes, suggesting a direct or indirect effect on VSCCs.[10]

Quantitative Data on RH-3421's Effect on VSCCs

The primary quantitative data on the inhibitory effect of RH-3421 on VSCCs comes from studies on mammalian synaptosomes. The following table summarizes the key findings from the research conducted by Zhang and Nicholson (1994).[10]

| Parameter | Depolarizing Agent | RH-3421 IC50 | Experimental Preparation | Reference |

| Inhibition of free synaptosomal Ca2+ rise | Veratridine | 0.2 µM | Mammalian Synaptosomes | [10] |

| Inhibition of free synaptosomal Ca2+ rise | K+ | 1 µM | Mammalian Synaptosomes | [10] |

| Inhibition of K+-stimulated 45Ca2+ uptake | K+ | 11 µM | Mammalian Synaptosomes | [10] |

Note: The presence of tetrodotoxin (TTX), a sodium channel blocker, did not affect the inhibition of K+-stimulated calcium rise by RH-3421, indicating that the effect is independent of sodium channel activity.[10]

Proposed Mechanism of Action

While the precise mechanism remains to be fully elucidated, the available evidence suggests that RH-3421 directly inhibits voltage-sensitive calcium channels in nerve endings. The inhibition of K+-induced calcium influx in the presence of TTX supports a mechanism that is not secondary to the blockage of sodium channels.[10] It is important to note that the specific subtypes of VSCCs (e.g., L-type, N-type, P/Q-type) affected by RH-3421 have not yet been identified in the available literature.

Caption: Proposed mechanism of RH-3421 inhibiting neurotransmitter release.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of compounds like RH-3421 on voltage-sensitive calcium channels. These protocols are based on established techniques in the field.

Synaptosome Preparation and Calcium Uptake Assay

This protocol describes the isolation of synaptosomes (sealed nerve terminals) and the measurement of depolarization-induced calcium influx.

Objective: To measure the effect of RH-3421 on calcium uptake in isolated nerve terminals.

Materials:

-

Rodent brain tissue (e.g., cortex)

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Percoll solution

-

Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM glucose, pH 7.4)

-

Depolarizing solution (e.g., high K+ Krebs-Ringer with 60 mM KCl, NaCl adjusted to maintain osmolarity)

-

Radioactive 45Ca2+

-

RH-3421 stock solution

-

Scintillation fluid and counter

Protocol:

-

Synaptosome Isolation:

-

Homogenize brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Layer the supernatant onto a discontinuous Percoll gradient (e.g., 5%, 10%, 23%).

-

Centrifuge at 32,500 x g for 20 minutes.

-

Collect the synaptosome fraction from the 10%/23% interface.

-

Wash the synaptosomes in Krebs-Ringer buffer and resuspend to a final protein concentration of ~1 mg/mL.

-

-

Calcium Uptake Assay:

-

Pre-incubate synaptosomes with various concentrations of RH-3421 or vehicle control for 10 minutes at 37°C.

-

Initiate calcium uptake by adding the depolarizing solution containing 45Ca2+.

-

Incubate for a short period (e.g., 15-30 seconds).

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold stop buffer (e.g., Krebs-Ringer with 2 mM EGTA).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value for RH-3421 by plotting the percentage inhibition of calcium uptake against the log concentration of the compound.

-

Caption: Workflow for the synaptosome ⁴⁵Ca²⁺ uptake assay.

Patch-Clamp Electrophysiology

This protocol details the use of the whole-cell patch-clamp technique to directly measure currents through voltage-sensitive calcium channels in cultured neurons or heterologous expression systems.

Objective: To directly measure the inhibitory effect of RH-3421 on VSCC currents.

Materials:

-

Cultured neurons (e.g., dorsal root ganglion neurons) or a cell line expressing specific VSCC subtypes (e.g., HEK293 cells)

-

External solution (in mM): 140 TEA-Cl, 10 BaCl2, 10 HEPES, pH 7.4 with TEA-OH.

-

Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

Patch-clamp amplifier and data acquisition system

-

RH-3421 stock solution

Protocol:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy.

-

Mount the coverslip on the stage of an inverted microscope.

-

-

Patch-Clamp Recording:

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with internal solution.

-

Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a negative holding potential (e.g., -80 mV) to keep the VSCCs in a closed state.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium (or barium) currents.

-

-

Drug Application:

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing the desired concentration of RH-3421.

-

Record currents in the presence of the compound.

-

Wash out the compound with the external solution to observe reversibility.

-

-

Data Analysis:

-

Measure the peak current amplitude before, during, and after drug application.

-

Calculate the percentage of current inhibition for each concentration of RH-3421.

-

Construct a concentration-response curve and determine the IC50 value.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Future Directions and Conclusion

The inhibitory effect of RH-3421 on voltage-sensitive calcium channels presents an important area for further investigation. Future research should focus on:

-

Subtype Specificity: Identifying which specific subtypes of VSCCs (L, N, P/Q, T) are targeted by RH-3421. This can be achieved using specific channel blockers and cell lines expressing individual subtypes.

-

Binding Site Analysis: Determining the binding site of RH-3421 on the calcium channel alpha-1 subunit.

-

In Vivo Relevance: Assessing the contribution of VSCC inhibition to the overall toxicity and insecticidal efficacy of RH-3421 in whole organisms.

References

- 1. Imaging synaptosomal calcium concentration microdomains and vesicle fusion by using total internal reflection fluorescent microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological Phenotyping of hiPSC-Derived Atrial Cardiomyocytes Using Automated Patch-Clamp: A Platform for Studying Atrial Inherited Arrhythmias [mdpi.com]

- 3. Electrophysiology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium uptake of rat brain synaptosomes as a function of membrane potential under different depolarizing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thevgccc.org [thevgccc.org]

- 6. P/Q-type calcium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of tetrodotoxin-resistant sodium channels by dihydropyrazole insecticide RH-3421 in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Toxicological Profile of RH-3421 in Insect Models: A Technical Guide

Executive Summary

RH-3421 is a dihydropyrazole insecticide that acts primarily as a potent sodium channel blocker. Its mechanism of action involves state-dependent inhibition of voltage-gated sodium channels in the insect nervous system, leading to paralysis and death. Evidence also suggests a secondary mode of action involving the inhibition of voltage-sensitive calcium channels. While lauded in historical literature for its high insecticidal efficacy, particularly against lepidopteran and coleopteran pests, specific quantitative toxicological data and detailed experimental protocols for insect models are scarce. This guide synthesizes the known information on RH-3421's mode of action, provides hypothetical experimental protocols based on standard insecticide testing, and presents a comparative analysis with related compounds to offer a comprehensive toxicological profile for researchers, scientists, and drug development professionals.

Chemical and Toxicological Properties

-

Chemical Class: Dihydropyrazole Insecticide

-

Primary Mode of Action: Voltage-gated sodium channel blocker (SCBI)[1][2][3]

-

Secondary Mode of Action: Putative voltage-sensitive calcium channel inhibitor[4][5]

-

Key Toxicological Effect: Neurotoxicity leading to paralysis and mortality

Quantitative Toxicity Data

As previously stated, specific LD50 and LC50 values for RH-3421 in insect models are not available in the reviewed literature. However, to provide context for the potency of dihydropyrazole and pyrazoline insecticides, the following table presents data for related compounds.

Table 1: Comparative Acute Toxicity of Related Pyrazoline and Oxadiazine Insecticides in Lepidopteran Models

| Compound | Insect Species | Life Stage | Bioassay Method | Toxicity Value | Reference |

| Indoxacarb | Plutella xylostella | 3rd Instar Larvae | Leaf Dip | LC15: 1.06 mg/L | (As cited in[3]) |

| Indoxacarb | Plutella xylostella | 3rd Instar Larvae | Leaf Dip | LC25: 2.03 mg/L | (As cited in[3]) |

| Metaflumizone | Plutella xylostella | Field Population | Not Specified | - | (As cited in[3]) |

| Flubendiamide | Spodoptera litura | 3rd Instar Larvae | Leaf Dip | LC50: 2.91 ppm (48h) | (As cited in[6]) |

| Emamectin Benzoate | Spodoptera litura | 3rd Instar Larvae | Leaf Dip | LC50: 0.82 ppm (48h) | (As cited in[6]) |

Note: The data above is for comparative purposes only and does not represent the toxicity of RH-3421.

Mechanism of Action and Signaling Pathways

RH-3421's primary insecticidal activity stems from its ability to block voltage-gated sodium channels in the neurons of insects. Unlike other insecticides that may target the open state of these channels, RH-3421 exhibits a state-dependent blockade, preferentially binding to the inactivated state of the sodium channel.[2][3][7] This binding prevents the channel from returning to its resting state, thereby blocking the propagation of action potentials. The continuous, non-regulated influx of sodium ions is halted, leading to a disruption of nerve signaling, which manifests as paralysis and ultimately, death of the insect.

Additionally, studies on mammalian and trout nerve preparations have shown that RH-3421 can inhibit voltage-sensitive calcium channels.[4][5] If this secondary mode of action is also present in insects, it would contribute to the disruption of neurotransmitter release and other calcium-dependent signaling pathways, further incapacitating the insect.

Visualized Signaling Pathways

Caption: RH-3421 blocks the voltage-gated sodium channel in its inactivated state.

Caption: RH-3421 inhibits voltage-sensitive calcium channels.

Experimental Protocols (Representative)

While specific experimental protocols for RH-3421 are not detailed in the available literature, the following represents standard methodologies for assessing the toxicity of a neurotoxic insecticide in common insect models.

Topical Application Bioassay

-

Objective: To determine the dose of RH-3421 that causes 50% mortality (LD50) when applied directly to the insect cuticle.

-

Insect Model: Third-instar larvae of a susceptible strain of Heliothis virescens (tobacco budworm).

-

Materials:

-

Technical grade RH-3421

-

Acetone (analytical grade)

-

Microsyringe applicator

-

Petri dishes with artificial diet

-

Ventilated rearing containers

-

-

Procedure:

-

Prepare a stock solution of RH-3421 in acetone.

-

Perform serial dilutions to obtain a range of at least five concentrations.

-

Apply a 1 µL droplet of each dilution to the dorsal thorax of individual larvae. A control group is treated with acetone only.

-

Place each treated larva in a petri dish with a small amount of artificial diet.

-

Maintain the larvae at 25 ± 2°C with a 14:10 light:dark photoperiod.

-

Assess mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they cannot move when prodded with a fine brush.

-

Calculate the LD50 values using probit analysis.

-

Diet Incorporation Bioassay

-

Objective: To determine the concentration of RH-3421 in the diet that causes 50% mortality (LC50).

-

Insect Model: First-instar larvae of Spodoptera eridania (southern armyworm).

-

Materials:

-

Technical grade RH-3421

-

Acetone or other suitable solvent

-

Artificial diet components

-

Multi-well bioassay trays

-

-

Procedure:

-

Prepare a stock solution of RH-3421 in a suitable solvent.

-

Incorporate aliquots of the stock solution into the artificial diet while it is cooling to achieve a range of concentrations. A control diet is prepared with the solvent only.

-

Dispense the treated and control diets into the wells of the bioassay trays.

-

Place one first-instar larva into each well.

-

Seal the trays with a breathable membrane.

-

Incubate the trays at 25 ± 2°C with a 14:10 light:dark photoperiod.

-

Record mortality and larval weight at 5 and 7 days.

-

Calculate the LC50 values using probit analysis.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining the toxicity of RH-3421.

Conclusion

RH-3421 is a dihydropyrazole insecticide with a well-defined mode of action as a sodium channel blocker, which may be supplemented by effects on calcium channels. While historical accounts suggest high insecticidal efficacy, a lack of publicly available quantitative toxicity data for insect models prevents a complete toxicological assessment. The information and representative protocols provided in this guide offer a foundational understanding of RH-3421's neurotoxic properties and a framework for its potential evaluation. Future research to uncover or generate specific toxicity data would be invaluable for a more definitive characterization of this compound's toxicological profile in insects.

References

- 1. ZA839640B - Pyrazoline insecticides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Sites of RH 3421 on Neuronal Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 3421 is an insecticidal dihydropyrazole that exhibits potent neurotoxic effects by targeting key ion channels embedded within neuronal membranes. This technical guide provides a comprehensive overview of the current understanding of this compound binding sites, its mechanism of action, and the experimental protocols utilized to elucidate these interactions. The information presented herein is intended to serve as a valuable resource for researchers in the fields of neuropharmacology, toxicology, and insecticide development.

This compound primarily exerts its effects by modulating the function of voltage-gated sodium channels and voltage-sensitive calcium channels, crucial components for neuronal excitability and signal transmission. By interfering with the normal gating mechanisms of these channels, this compound disrupts ion flux, leading to neuronal hyperexcitability and, ultimately, paralysis and death in susceptible organisms.

This compound Binding Sites and Mechanism of Action

The primary molecular targets of this compound in neuronal membranes are voltage-gated sodium channels and, to a lesser extent, voltage-sensitive calcium channels.

Voltage-Gated Sodium Channels

Voltage-gated sodium channels are the principal targets of this compound. This insecticide acts as a potent inhibitor of sodium channel-dependent sodium uptake in mammalian brain preparations[1]. The binding of this compound to sodium channels is state-dependent, showing a higher affinity for the inactivated state of the channel. This preferential binding stabilizes the inactivated conformation, thereby preventing the channel from returning to the resting state and subsequently opening upon depolarization. This leads to a block of sodium currents and a disruption of action potential generation.

While the precise amino acid residues constituting the binding site for this compound have not been definitively elucidated, it is proposed that dihydropyrazoles bind to a unique site on the sodium channel that is allosterically coupled to other neurotoxin binding sites.

Voltage-Sensitive Calcium Channels

This compound has also been shown to inhibit voltage-sensitive calcium channels in nerve endings. It effectively blocks depolarization-induced increases in intracellular free calcium concentrations. This inhibition of calcium influx can further disrupt neurotransmitter release and overall neuronal function.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound on its target ion channels has been quantified in several studies. The following tables summarize the key inhibitory concentration (IC50) values.

| Target Channel | Preparation | Parameter Measured | IC50 Value | Reference |

| Voltage-Gated Sodium Channel | Rat Dorsal Root Ganglion Neurons | Inhibition of Tetrodotoxin-Resistant Sodium Current | 0.7 µM | Song & Narahashi, 1996 |

| Voltage-Sensitive Calcium Channel | Mammalian Synaptosomes | Inhibition of Veratridine-Induced Rise in Free Ca2+ | 0.2 µM | Nicholson et al., 1994 |

| Voltage-Sensitive Calcium Channel | Mammalian Synaptosomes | Inhibition of K+-Induced Rise in Free Ca2+ | 1 µM | Nicholson et al., 1994 |

| Voltage-Sensitive Calcium Channel | Mammalian Synaptosomes | Inhibition of K+-Stimulated 45Ca2+ Uptake | 11 µM | Nicholson et al., 1994 |

Table 1: Inhibitory Potency (IC50) of this compound on Neuronal Ion Channels

Experimental Protocols

The characterization of this compound binding sites and its mechanism of action relies on a combination of electrophysiological and biochemical techniques. Detailed methodologies for key experiments are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effect of this compound on ionic currents through voltage-gated sodium channels in individual neurons.

Objective: To determine the inhibitory effect of this compound on sodium channel currents and to investigate its state-dependent binding.

Methodology:

-

Cell Preparation: Isolate and culture dorsal root ganglion (DRG) neurons from neonatal rats.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with CsOH).

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration on a DRG neuron.

-

Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in the resting state.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

Perfuse the external solution containing various concentrations of this compound onto the cell.

-

To study state-dependency, vary the holding potential or use pre-pulse protocols to manipulate the proportion of channels in the resting, open, and inactivated states before applying the test pulse in the presence of this compound.

-

-

Data Analysis: Measure the peak amplitude of the sodium current before and after the application of this compound to determine the percentage of inhibition and calculate the IC50 value. Analyze the voltage-dependence of inactivation to assess the effect of this compound on channel gating.

Synaptosome Preparation and Calcium Influx Assay

This biochemical assay is used to assess the effect of this compound on calcium influx into nerve terminals (synaptosomes).

Objective: To measure the inhibition of depolarization-induced calcium uptake by this compound.

Methodology:

-

Synaptosome Preparation:

-

Homogenize whole mouse brains in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer.

-

-

Calcium Influx Assay (using 45Ca2+):

-

Pre-incubate aliquots of the synaptosomal suspension with this compound or vehicle control.

-

Initiate depolarization by adding a high concentration of KCl (e.g., 50 mM) to the synaptosome suspension in the presence of 45Ca2+.

-

To assess the role of sodium channels, veratridine can be used as a depolarizing agent.

-

After a short incubation period (e.g., 15-30 seconds), terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound 45Ca2+.

-

-

Data Analysis: Quantify the amount of 45Ca2+ retained on the filters using a scintillation counter. Calculate the percentage of inhibition of K+- or veratridine-stimulated calcium uptake at different concentrations of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of this compound on Voltage-Gated Sodium Channels

Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for investigating this compound effects using whole-cell patch clamp.

Experimental Workflow for Synaptosome Calcium Influx Assay

References

An In-depth Technical Guide to the Neurotoxic Effects of RH 3421

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects of the dihydropyrazole insecticide, RH 3421. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and neurotoxicology. This document details the mechanism of action, quantitative toxicological data, and the experimental protocols used to elucidate the neurotoxic properties of this compound.

Executive Summary

This compound is a potent insecticide belonging to the dihydropyrazole class of chemicals. Its neurotoxicity stems from its ability to act as a potent blocker of voltage-gated sodium (Nav) and calcium (Cav) channels in neuronal membranes. By inhibiting these channels, this compound disrupts the normal propagation of action potentials and interferes with calcium-dependent cellular processes, leading to neuronal dysfunction and, ultimately, toxicity. This guide synthesizes the available scientific literature to provide a detailed understanding of these mechanisms.

Mechanism of Action: Inhibition of Voltage-Gated Ion Channels

The primary neurotoxic mechanism of this compound is the blockade of voltage-gated ion channels, which are critical for the generation and propagation of electrical signals in the nervous system.

Inhibition of Voltage-Gated Sodium Channels

This compound has been shown to be a potent inhibitor of voltage-gated sodium channels. It effectively suppresses the influx of sodium ions that is necessary for the depolarization phase of an action potential. Studies on rat dorsal root ganglion (DRG) neurons have demonstrated that this compound blocks tetrodotoxin-resistant (TTX-R) sodium channels in a time- and dose-dependent manner.[1] The compound binds to both resting and inactivated states of the sodium channel, with a higher affinity for the inactivated state.[1] This leads to a hyperpolarizing shift in the steady-state inactivation curve, effectively reducing the number of available channels that can be activated.[1]

Inhibition of Voltage-Gated Calcium Channels

In addition to its effects on sodium channels, this compound also inhibits voltage-sensitive calcium channels in nerve endings.[2] This has been demonstrated in studies using mammalian synaptosomes, where this compound was found to inhibit depolarization-stimulated increases in free intracellular calcium ([Ca2+]i) and the uptake of radioactive calcium (45Ca2+).[2] The inhibition of calcium channels can disrupt a wide range of neuronal functions, including neurotransmitter release, gene expression, and second messenger signaling.

Quantitative Neurotoxicity Data

The following tables summarize the quantitative data available on the inhibitory effects of this compound on neuronal ion channels.

| Parameter | Experimental Model | Depolarizing Agent | Value | Reference |

| IC50 | Mammalian Synaptosomes | Veratridine | 0.2 µM | [2] |

| IC50 | Mammalian Synaptosomes | K+ | 1 µM | [2] |

Table 1: Inhibitory Concentration (IC50) of this compound on Depolarization-Stimulated Rises in Synaptosomal Free Ca2+.

| Parameter | Experimental Model | Assay | Value | Reference |

| IC50 | Mammalian Synaptosomes | K+-stimulated 45Ca2+ uptake | 11 µM | [2] |

Table 2: Inhibitory Concentration (IC50) of this compound on K+-Stimulated 45Ca2+ Uptake.

| Parameter | Experimental Model | Application Time | Value | Reference |

| IC50 | Rat Dorsal Root Ganglion Neurons | 10 minutes | 0.7 µM | [1] |

Table 3: Inhibitory Concentration (IC50) of this compound on Tetrodotoxin-Resistant (TTX-R) Sodium Currents.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the neurotoxic effects of this compound.

Preparation of Synaptosomes

Synaptosomes, which are isolated nerve terminals, are a valuable in vitro model for studying presynaptic events.

Methodology:

-

Tissue Homogenization: Brain tissue (e.g., from mice or rats) is homogenized in a buffered sucrose solution (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate different subcellular fractions.

-

Low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

-

Purification (Optional): For higher purity, the crude synaptosomal pellet can be resuspended and layered onto a density gradient (e.g., Ficoll or Percoll) and centrifuged at high speed. The synaptosomes will band at the interface of the gradient layers.

-

Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in subsequent assays.

Measurement of Synaptosomal Intracellular Calcium ([Ca2+]i)

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentration in response to depolarization.

Methodology:

-

Loading with Calcium Indicator: Synaptosomes are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature. The "AM" ester form of the dye allows it to cross the cell membrane.

-

Washing: After the loading period, excess dye is removed by centrifugation and resuspension of the synaptosomes in fresh buffer.

-

Fluorimetry: The dye-loaded synaptosomes are placed in a fluorometer. The baseline fluorescence is recorded.

-

Depolarization: A depolarizing agent (e.g., high K+ solution or veratridine) is added to the synaptosome suspension to open voltage-gated calcium channels.

-

Data Acquisition: The change in fluorescence intensity upon depolarization is recorded over time. The fluorescence signal is proportional to the intracellular calcium concentration.

-

Treatment with this compound: To determine the inhibitory effect of this compound, synaptosomes are pre-incubated with various concentrations of the compound before depolarization. The reduction in the fluorescence signal compared to the control (no this compound) is used to calculate the IC50 value.

45Ca2+ Uptake Assay

This radioisotopic assay directly measures the influx of calcium into synaptosomes.

Methodology:

-

Pre-incubation: Synaptosomes are pre-incubated in a physiological buffer at 37°C.

-

Treatment: Different concentrations of this compound are added to the synaptosome suspension.

-

Initiation of Uptake: The uptake of calcium is initiated by adding a depolarizing stimulus (e.g., high K+ solution) along with 45Ca2+.

-

Termination of Uptake: After a short incubation period (e.g., a few seconds to a minute), the uptake is rapidly terminated by adding an ice-cold stop buffer containing a calcium chelator (e.g., EGTA) and rapidly filtering the suspension through a glass fiber filter.

-

Washing: The filters are washed with ice-cold buffer to remove extracellular 45Ca2+.

-

Scintillation Counting: The radioactivity retained on the filters, which represents the amount of 45Ca2+ taken up by the synaptosomes, is measured using a liquid scintillation counter.

-

Data Analysis: The inhibition of 45Ca2+ uptake by this compound is calculated by comparing the radioactivity in treated samples to that in control samples.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents flowing through the membrane of a single neuron, allowing for the direct measurement of the effect of this compound on ion channel activity.

Methodology:

-

Cell Preparation: Neurons (e.g., dorsal root ganglion neurons) are isolated from animal tissue and cultured for a short period.

-

Patch Pipette Fabrication: Glass micropipettes with a very fine tip (around 1 µm in diameter) are fabricated using a micropipette puller.

-

Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition of the neuron.

-

Seal Formation: The tip of the micropipette is brought into contact with the membrane of a neuron. A gentle suction is applied to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp and Current Recording: The membrane potential of the neuron is controlled ("clamped") at a specific voltage using a patch-clamp amplifier. The current that flows across the membrane in response to voltage steps is recorded.

-

Drug Application: this compound is applied to the neuron via the external solution. The effect of the compound on the recorded ionic currents (e.g., sodium or calcium currents) is measured.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflows for its neurotoxicity assessment.

Caption: Signaling pathway of this compound neurotoxicity.

Caption: Experimental workflow for neurotoxicity assessment.

References

- 1. Modulation of tetrodotoxin-resistant sodium channels by dihydropyrazole insecticide RH-3421 in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RH-3421, a potent dihydropyrazole insecticide, inhibits depolarization-stimulated rises in free [Ca2+] and 45Ca2+ uptake in mammalian synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of RH 3421 on Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RH 3421 is a potent insecticidal dihydropyrazole that exerts significant effects on synaptic transmission primarily through the modulation of voltage-gated ion channels. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action, focusing on its impact on presynaptic sodium and calcium channels. The information presented herein is a synthesis of key findings from neurophysiological and pharmacological studies. This document includes a summary of quantitative data, detailed experimental protocols derived from published research, and visualizations of the compound's signaling pathways and experimental workflows.

Introduction

Synaptic transmission is the fundamental process of neuronal communication, involving the release of neurotransmitters from a presynaptic neuron and their subsequent detection by a postsynaptic neuron. This intricate process is tightly regulated by the orchestrated activity of various ion channels. This compound, an insecticidal dihydropyrazole, has been identified as a modulator of this process. Its primary mechanism of action involves the inhibition of voltage-gated sodium and calcium channels, which are critical for the initiation and propagation of action potentials and the subsequent release of neurotransmitters. Understanding the precise effects of this compound on these channels is crucial for elucidating its neurotoxic properties and for its potential application as a pharmacological tool in neuroscience research.

Core Mechanism of Action: Inhibition of Presynaptic Ion Channels

This compound's primary impact on synaptic transmission stems from its ability to block two key types of presynaptic ion channels: voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).

Inhibition of Voltage-Gated Sodium Channels

This compound acts as an inhibitor of sodium channel-specific sodium uptake[1]. It has been shown to block sodium currents in a time- and dose-dependent manner, with a notable effect on tetrodotoxin-resistant (TTX-R) sodium channels found in dorsal root ganglion (DRG) neurons. The compound binds to both resting and inactivated states of the sodium channel, exhibiting a higher affinity for the inactivated state. This leads to a hyperpolarizing shift in the steady-state inactivation curve of the channel, effectively reducing the number of available channels that can be activated.

Inhibition of Voltage-Gated Calcium Channels

In addition to its effects on sodium channels, this compound inhibits depolarization-stimulated increases in intracellular free calcium ([Ca2+]) and the uptake of 45Ca2+ in synaptosomes. This suggests that this compound directly or indirectly blocks voltage-sensitive calcium channels in nerve endings[2]. The inhibition of calcium influx is a critical aspect of its mechanism, as calcium entry is the direct trigger for neurotransmitter vesicle fusion and release.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound on ion channel function.

| Parameter | Experimental Model | Value | Reference |

| IC50 for Sodium Current Inhibition | Rat Dorsal Root Ganglion (DRG) Neurons (TTX-R) | 0.7 µM (after 10 min application) | [3] |

| IC50 for Veratridine-Induced Ca2+ Rise | Mammalian Synaptosomes | 0.2 µM | [2] |

| IC50 for K+-Induced Ca2+ Rise | Mammalian Synaptosomes | 1 µM | [2] |

| IC50 for K+-Stimulated 45Ca2+ Uptake | Mammalian Synaptosomes | 11 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound. These protocols are based on the information available in the abstracts of the cited literature and general neuropharmacological practices.

Whole-Cell Patch Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in isolated rat DRG neurons.

-

Cell Preparation:

-

Isolate DRG from rats.

-

Dissociate neurons enzymatically (e.g., using collagenase and trypsin) and mechanically.

-

Plate dissociated neurons on coated coverslips and culture for a short period to allow for recovery.

-

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Internal Solution (example): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, adjusted to pH 7.2 with CsOH.

-

External Solution (example): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, adjusted to pH 7.4 with NaOH. To isolate sodium currents, other currents (e.g., potassium, calcium) should be blocked with appropriate pharmacological agents (e.g., Cs+ in the internal solution, Cd2+ in the external solution). For studying TTX-R currents, include tetrodotoxin (TTX) in the external solution at a concentration sufficient to block TTX-sensitive channels (e.g., 300 nM).

-

Establish a whole-cell recording configuration.

-

Hold the cell at a negative potential (e.g., -80 mV) to ensure channels are in a resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

To study steady-state inactivation, apply a series of pre-pulses to different voltages before a test pulse to a fixed voltage (e.g., 0 mV).

-

-

Drug Application:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Dilute the stock solution in the external solution to the desired final concentrations.

-

Apply this compound to the recorded neuron via a perfusion system.

-

Record sodium currents before, during, and after drug application to assess the extent and time course of inhibition.

-

Synaptosome Preparation and Calcium Influx Assays

This protocol describes the preparation of synaptosomes from mouse brain and the subsequent measurement of depolarization-induced calcium influx.

-

Synaptosome Preparation:

-

Homogenize mouse brain tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 min at 4°C) to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

-

-

Measurement of Intracellular Free Calcium ([Ca2+]):

-

Load the synaptosomes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Wash the synaptosomes to remove extracellular dye.

-

Measure the fluorescence of the synaptosome suspension using a fluorometer or a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Depolarize the synaptosomes by adding a high concentration of KCl (e.g., to a final concentration of 50 mM) or a sodium channel activator like veratridine.

-

Record the change in fluorescence, which corresponds to the increase in intracellular calcium.

-

To test the effect of this compound, pre-incubate the synaptosomes with different concentrations of the compound before depolarization.

-

-

45Ca2+ Uptake Assay:

-

Incubate synaptosomes in a physiological buffer.

-

Initiate the experiment by adding a depolarizing stimulus (e.g., high KCl) in the presence of 45Ca2+.

-

After a short incubation period, rapidly terminate the uptake by filtration through glass fiber filters and washing with an ice-cold stop solution (e.g., buffer containing a high concentration of a calcium channel blocker like La3+ or EGTA).

-

Measure the amount of 45Ca2+ retained on the filters using a scintillation counter.

-

To assess the effect of this compound, pre-incubate the synaptosomes with the compound before initiating the uptake.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound's inhibitory action on synaptic transmission.

Experimental Workflow for Electrophysiology

Caption: Workflow for assessing this compound's effect on sodium channels.

Experimental Workflow for Calcium Influx Assay

Caption: Workflow for measuring this compound's effect on calcium influx.

Conclusion

This compound is a powerful inhibitor of synaptic transmission, acting primarily through the blockade of presynaptic voltage-gated sodium and calcium channels. This dual inhibitory action disrupts the normal sequence of events leading to neurotransmitter release, from action potential propagation to the calcium-triggered fusion of synaptic vesicles. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and scientists in the fields of neuropharmacology and drug development. Further research into the specific subtypes of calcium channels affected by this compound and its potential postsynaptic effects would provide an even more complete understanding of its impact on neuronal function.

References

- 1. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imaging synaptosomal calcium concentration microdomains and vesicle fusion by using total internal reflection fluorescent microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Dihydropyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on dihydropyrazole compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. This document details their synthesis, chemical properties, and diverse biological activities, with a particular focus on their potential as therapeutic agents. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these promising compounds.

Synthesis of Dihydropyrazole Compounds

The most prevalent and versatile method for synthesizing 4,5-dihydropyrazole derivatives is the cyclocondensation reaction of α,β-unsaturated carbonyl compounds, commonly known as chalcones, with hydrazine derivatives.[1][2][3] This reaction is typically carried out in a suitable solvent, such as ethanol or glacial acetic acid, and can be performed under conventional heating or microwave irradiation to expedite the process.[2]

General Experimental Protocol: Synthesis from Chalcones

This protocol outlines a typical procedure for the synthesis of dihydropyrazole derivatives from chalcones and phenylhydrazine.

Materials:

-

Substituted chalcone

-

Phenylhydrazine hydrochloride

-

Glacial acetic acid

-

Ethanol

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Dissolve the substituted chalcone (0.005 mol) and phenylhydrazine hydrochloride (0.005 mol) in glacial acetic acid (10 mL).[1]

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Evaporate the solvent completely to obtain a solid residue.[1]

-

Purify the crude solid by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent (e.g., 5-75% ethyl acetate in n-hexane).[1]

-

Recrystallize the purified product from a suitable solvent, such as chloroform or ethanol, to obtain the pure dihydropyrazole derivative.[1]

-

Characterize the final compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: General workflow for the synthesis of dihydropyrazole derivatives.

Biological Activities and Therapeutic Potential

Dihydropyrazole derivatives exhibit a remarkable spectrum of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential spans various disease areas, including cancer, infectious diseases, inflammation, and metabolic disorders.

Anticancer Activity

A significant body of research has focused on the anticancer properties of dihydropyrazole compounds. These molecules have demonstrated cytotoxic effects against a range of human cancer cell lines.

Quantitative Data on Anticancer Activity:

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4b | SW620 (Colon) | 0.86 ± 0.02 | [4] |

| Celecoxib | SW620 (Colon) | 1.29 ± 0.04 | [4] |

Mechanisms of Anticancer Action:

The anticancer effects of dihydropyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

-

Cyclooxygenase-2 (COX-2) Inhibition: Certain dihydropyrazole derivatives have been designed as selective COX-2 inhibitors.[4] Overexpression of COX-2 is implicated in the pathogenesis of several cancers, and its inhibition can lead to reduced tumor growth and angiogenesis.[4]

Caption: Dihydropyrazole-mediated inhibition of the COX-2 signaling pathway.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is frequently hyperactivated in cancer.[5][6] Some dihydropyrazole derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[7]

Caption: Dihydropyrazole-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

-

MAPK/p38 Signaling Pathway Modulation: The MAPK signaling pathways, including the p38 pathway, are involved in cellular responses to stress and can influence cell fate.[8][9] Dihydropyrazole compounds can modulate these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

Caption: Dihydropyrazole-mediated modulation of the p38 MAPK signaling pathway.

Other Biological Activities

Beyond their anticancer effects, dihydropyrazoles have demonstrated a range of other valuable biological activities:

-

Antimicrobial and Antifungal Activity: Various dihydropyrazole derivatives have shown efficacy against bacterial and fungal strains.[2]

-

α-Amylase Inhibition: As potent α-amylase inhibitors, these compounds have potential applications in the management of type 2 diabetes by controlling postprandial hyperglycemia.

-

Antioxidant Activity: Many dihydropyrazole compounds exhibit significant antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[2]

Experimental Protocols for Biological Evaluation

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Culture medium

-

Dihydropyrazole compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the dihydropyrazole compounds and incubate for a further 48-72 hours.

-

Terminate the experiment by adding cold TCA to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with 100 µL of SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of dihydropyrazole compounds on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

Culture medium

-

Dihydropyrazole compounds

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the dihydropyrazole compound at the desired concentration for 24-48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Physicochemical Properties and ADMET Profile

The drug-likeness and pharmacokinetic properties of dihydropyrazole derivatives are crucial for their development as therapeutic agents. In silico tools are often employed to predict these properties.

Table of Predicted Physicochemical and ADMET Properties:

| Property | Description | Favorable Range | Reference |

| Molecular Weight (MW) | The mass of a molecule. | < 500 g/mol | [12] |

| LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | < 5 | [12] |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O or N). | < 5 | [12] |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O or N). | < 10 | [12] |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | < 140 Ų | [12] |

| Human Intestinal Absorption (HIA) | Prediction of absorption from the human intestine. | High | [13] |

| Blood-Brain Barrier (BBB) Permeability | Prediction of the ability to cross the blood-brain barrier. | Varies with therapeutic target | [13] |

| AMES Toxicity | Prediction of mutagenicity. | Non-mutagenic | [13] |

This technical guide provides a foundational understanding of dihydropyrazole compounds, highlighting their synthetic accessibility, diverse biological activities, and therapeutic potential. The detailed experimental protocols and summary of quantitative data offer a practical resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their translation into clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. ijrpr.com [ijrpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Use of RH 3421

For Researchers, Scientists, and Drug Development Professionals